Ethyl 2-(2-methylthiazol-5-yl)acetate
Overview
Description
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-methylthiazol-5-yl)acetate can be represented by the InChI string:InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3
. The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C
. Physical And Chemical Properties Analysis
Ethyl 2-(2-methylthiazol-5-yl)acetate has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds similar to Ethyl 2-(2-methylthiazol-5-yl)acetate are frequently utilized in the synthesis of more complex molecules. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and related derivatives have been explored for their unique tautomeric behaviors and potential in synthesizing benzisothiazole derivatives, highlighting their significance in chemical synthesis and structural analysis (Carrington et al., 1972). Additionally, the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through various chemical processes underscores the versatility and importance of thiazole derivatives in medicinal chemistry (Wang Li, 2007).
Biological Activities and Applications
Ethyl 2-(2-methylthiazol-5-yl)acetate-related compounds have been investigated for their biological activities. For example, ethyl 2-(2-acetamidothiazol-4-yl)acetate has been studied for its DNA binding interactions, providing insights into potential applications in drug design and pharmacology (Iqbal et al., 2019). Such studies illustrate the compound's relevance in understanding molecular interactions and developing therapeutic agents.
Material Science and Corrosion Inhibition
Research into triazole derivatives, structurally related to Ethyl 2-(2-methylthiazol-5-yl)acetate, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments (Nahlé et al., 2021). This application is crucial for extending the lifespan of metal structures and components, showcasing the compound's potential utility in industrial and engineering contexts.
Coordination Chemistry
Compounds within the thiazole and triazole families are also utilized in the synthesis of coordination polymers, demonstrating the versatility of these molecules in forming complex structures with potential applications in catalysis, material science, and nanotechnology (Hu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPWSBLQRKGRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606573 | |
Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methylthiazol-5-yl)acetate | |
CAS RN |
60588-60-5 | |
Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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